4-(2-Methoxyethoxy)picolinic acid
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Overview
Description
4-(2-Methoxyethoxy)picolinic acid is a derivative of picolinic acid, which is a natural metabolite found in the human body. This compound has garnered significant attention due to its potential therapeutic and industrial applications.
Mechanism of Action
Target of Action
The primary target of 4-(2-Methoxyethoxy)picolinic acid, a derivative of picolinic acid, is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
The compound interacts with its targets by binding to ZFPs, which changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction results in the disruption of processes that are crucial for the survival and replication of certain viruses .
Biochemical Pathways
The compound affects the kynurenine pathway , which is responsible for the de novo synthesis of NAD+. An unstable intermediate in this pathway can be easily converted to 2-picolinic acid, thereby limiting NAD+ production .
Pharmacokinetics
Picolinic acid, from which this compound is derived, is a pyridine carboxylate metabolite of tryptophan and is produced in the body on a daily basis .
Result of Action
The action of this compound results in the inhibition of viral replication and packaging, making it an effective antiviral agent . It has been shown to be effective against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(2-Methoxyethoxy)picolinic acid are not well-documented in the literature. Its parent compound, picolinic acid, is known to interact with various biomolecules. It acts as a bidentate chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body . These complexes are charge-neutral and lipophilic
Cellular Effects
Picolinic acid has been shown to have broad-spectrum antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus . It inhibits the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .
Molecular Mechanism
Picolinic acid works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function . ZFPs are involved in viral replication and packaging as well as normal cell homeostatic functions .
Metabolic Pathways
Picolinic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyethoxy)picolinic acid typically involves the reaction of picolinic acid with 2-methoxyethanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the esterification process. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization or distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methoxyethoxy)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-(2-Methoxyethoxy)picolinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound is studied for its potential role in biological systems, particularly in metal ion transport and enzyme inhibition.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including neurodegenerative disorders and infections.
Industry: The compound is utilized in the synthesis of advanced materials and as a precursor in the production of pharmaceuticals
Comparison with Similar Compounds
Picolinic Acid: The parent compound, which has similar coordination chemistry properties.
Nicotinic Acid: An isomer with the carboxyl group at a different position, used in different biological contexts.
Isonicotinic Acid: Another isomer with distinct chemical and biological properties.
Uniqueness: 4-(2-Methoxyethoxy)picolinic acid is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that other similar compounds may not fulfill .
Properties
IUPAC Name |
4-(2-methoxyethoxy)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-4-5-14-7-2-3-10-8(6-7)9(11)12/h2-3,6H,4-5H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWSSTOZAPMMKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=NC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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